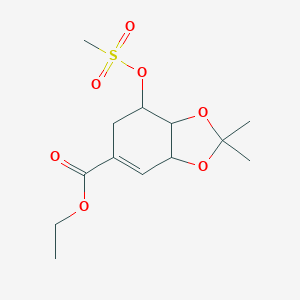

Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

204254-84-2 |

|---|---|

Molecular Formula |

C13H20O7S |

Molecular Weight |

320.36 g/mol |

IUPAC Name |

ethyl (3aR,7R,7aR)-2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |

InChI |

InChI=1S/C13H20O7S/c1-5-17-12(14)8-6-9-11(19-13(2,3)18-9)10(7-8)20-21(4,15)16/h6,9-11H,5,7H2,1-4H3/t9-,10-,11-/m1/s1 |

InChI Key |

VSLJKWHERQGBEK-GMTAPVOTSA-N |

SMILES |

CCOC(=O)C1=CC2C(C(C1)OS(=O)(=O)C)OC(O2)(C)C |

Isomeric SMILES |

CCOC(=O)C1=C[C@@H]2[C@H]([C@@H](C1)OS(=O)(=O)C)OC(O2)(C)C |

Canonical SMILES |

CCOC(=O)C1=CC2C(C(C1)OS(=O)(=O)C)OC(O2)(C)C |

Synonyms |

[3aR-(3aα,7α,7aα)]-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylic Acid Ethyl Ester; (3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylic Acid Ethyl Ester |

Origin of Product |

United States |

Mechanism of Action

Target of Action

The compound Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate is a key intermediate in the synthesis of Oseltamivir. Oseltamivir is an antiviral medication used to treat and prevent influenza A and influenza B. The primary target of this compound is the viral neuraminidase enzyme, which is essential for the release of newly formed influenza virus particles from infected cells.

Mode of Action

As an intermediate in the synthesis of Oseltamivir, this compound contributes to the overall mechanism of action of the drug. Oseltamivir works by inhibiting the neuraminidase enzyme, preventing the release of the virus and thus stopping the spread of infection within the body.

Biochemical Pathways

The inhibition of the neuraminidase enzyme disrupts the life cycle of the influenza virus. By preventing the release of new viral particles, the spread of the virus within the body is limited, helping to alleviate the symptoms of the flu.

Pharmacokinetics

Oseltamivir is well absorbed from the gastrointestinal tract and is extensively converted to its active metabolite, oseltamivir carboxylate, by hepatic esterases.

Result of Action

The result of the action of this compound, through its contribution to the activity of Oseltamivir, is the reduction in the severity and duration of flu symptoms. By limiting the spread of the virus within the body, the immune system is able to more effectively combat the infection.

Action Environment

The action of this compound, and the drug it contributes to, can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s health status, and genetic factors can all impact the effectiveness and potential side effects of the treatment.

Biochemical Analysis

Biochemical Properties

Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including esterases and sulfatases, which facilitate its conversion into active metabolites. These interactions are primarily based on the compound’s ester and sulfonate groups, which are susceptible to enzymatic hydrolysis. The compound’s ability to undergo these reactions makes it an important intermediate in the synthesis of bioactive molecules.

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in antiviral responses, thereby enhancing the cell’s ability to combat viral infections. Additionally, it can alter metabolic pathways, leading to changes in the production and utilization of cellular energy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance antiviral responses without causing significant toxicity. At high doses, it can lead to adverse effects, including cellular toxicity and metabolic disturbances. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases and sulfatases, which catalyze its conversion into active metabolites. These metabolic pathways are essential for the compound’s biological activity and therapeutic potential. The compound’s effects on metabolic flux and metabolite levels are important considerations for its use in biochemical research and drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biological effects. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the endoplasmic reticulum and mitochondria. These subcellular localizations are important for the compound’s activity and function, as they determine its interactions with other biomolecules and its overall biological impact.

Biological Activity

Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate (CAS No. 204254-84-2) is a synthetic compound notable for its role as an intermediate in the synthesis of Oseltamivir, an antiviral medication used primarily for the treatment of influenza. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H20O7S

- Molecular Weight : 320.36 g/mol

- IUPAC Name : ethyl (3aR,7R,7aR)-2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

The compound features a benzodioxole structure with various functional groups that contribute to its biological activity.

As an intermediate in the synthesis of Oseltamivir, this compound plays a crucial role in inhibiting the neuraminidase enzyme of the influenza virus. The inhibition of neuraminidase prevents the release of new viral particles from infected cells, effectively limiting the spread of infection within the host body.

Key Mechanisms:

- Neuraminidase Inhibition : By blocking this enzyme's activity, Ethyl 2,2-dimethyl-7-methylsulfonyloxy contributes to the antiviral effects observed with Oseltamivir.

- Biochemical Pathways : The compound interacts with various enzymes such as esterases and sulfatases during metabolic processes that activate it into its therapeutic form.

Enzymatic Interactions

Ethyl 2,2-dimethyl-7-methylsulfonyloxy is susceptible to enzymatic hydrolysis due to its ester and sulfonate groups. This property allows it to interact with cellular enzymes that facilitate its conversion into active metabolites.

Cellular Effects

The compound influences cellular signaling pathways and gene expression related to antiviral responses. It enhances the cell's ability to combat viral infections by modulating these pathways.

Pharmacokinetics

Oseltamivir is well absorbed in the gastrointestinal tract and converted into its active metabolite by hepatic esterases. The pharmacokinetic profile of Ethyl 2,2-dimethyl-7-methylsulfonyloxy suggests effective distribution and localization within various tissues due to specific transporters and binding proteins.

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Molecular Formula | C13H20O7S |

| Molecular Weight | 320.36 g/mol |

| Mechanism | Neuraminidase inhibition |

| Enzymatic Interactions | Esterases and sulfatases |

| Cellular Effects | Modulates antiviral gene expression |

| Pharmacokinetics | Well absorbed; active metabolite formation |

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Oseltamivir

One of the primary applications of Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate is as an intermediate in the synthesis of Oseltamivir (Tamiflu), an antiviral medication used to treat influenza. The compound plays a crucial role in inhibiting the neuraminidase enzyme of the influenza virus, which is essential for the virus's ability to spread within the host organism.

1.2 Antiviral Properties

Research indicates that this compound exhibits antiviral properties by modulating cellular responses to viral infections. It enhances the expression of genes involved in antiviral defense mechanisms, thereby increasing the efficacy of treatments against viral pathogens.

Biochemical Mechanisms

2.1 Enzymatic Interactions

This compound interacts with various enzymes such as esterases and sulfatases. These interactions facilitate its conversion into active metabolites that exert biological effects. The compound’s ester and sulfonate groups are particularly important for these enzymatic processes.

2.2 Cellular Effects

The compound influences cellular signaling pathways and gene expression. It has been shown to affect metabolic processes within cells and can modulate cell signaling pathways related to immune responses .

Research Findings

3.1 Case Studies

Recent studies have highlighted the compound's stability under controlled laboratory conditions and its degradation over time, which affects its long-term biological activity. In animal models, varying dosages have demonstrated that low doses can enhance antiviral responses without significant toxicity, while higher doses may lead to adverse effects such as cellular toxicity .

| Study Focus | Findings |

|---|---|

| Synthesis of Oseltamivir | Key intermediate contributing to neuraminidase inhibition |

| Antiviral Response Enhancement | Modulates gene expression related to antiviral defenses |

| Dosage Effects | Low doses enhance response; high doses may cause toxicity |

Preparation Methods

Molecular Architecture

The target compound features a 3a,6,7,7a-tetrahydro-1,3-benzodioxole core with three critical substituents:

-

2,2-Dimethyl groups at the dioxole ring

-

Ethyl carboxylate at position 5

-

Methylsulfonyloxy (mesyloxy) group at position 7

X-ray crystallography and NMR studies confirm the (3aR,7R,7aR) stereochemistry, which is essential for its biological activity. The mesyloxy group enhances electrophilicity, making the compound a valuable intermediate in nucleophilic substitution reactions.

Synthetic Approaches

Route 1: Shikimic Acid Derivative Pathway

This method utilizes ethyl 3,4-O-isopropylidene-shikimate as the starting material (Figure 1):

Step 1: Isopropylidene Protection

Shikimic acid is treated with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid (pTSA) to form the 3,4-O-isopropylidene intermediate. Anhydrous acetone is used as the solvent, achieving 85–90% yield after silica gel purification (ethyl acetate/hexane, 1:4).

Step 2: Mesylation at C5

The hydroxyl group at position 5 is activated using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as the base. Reaction conditions:

Step 3: Esterification

The carboxylic acid at position 5 is converted to the ethyl ester using ethanol and DCC (dicyclohexylcarbodiimide) in DCM. The reaction proceeds at room temperature for 12 hours, yielding 88–90% product.

Route 2: Cyclohexene Oxide Ring-Opening

An alternative approach involves epoxide intermediates (Table 1):

Step 1: Epoxidation

3-Carene is oxidized with m-chloroperbenzoic acid (mCPBA) to form the corresponding epoxide.

Step 2: Acid-Catalyzed Ring Opening

The epoxide reacts with ethyl 5-hydroxybenzoate in the presence of BF₃·OEt₂, forming the bicyclic dioxole framework.

Step 3: Mesylation and Methylation

Sequential mesylation (MsCl/TEA) and methylation (MeI/K₂CO₃) introduce the 2,2-dimethyl and mesyloxy groups.

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | mCPBA | DCM | 25 | 6 | 78 |

| 2 | BF₃·OEt₂ | Toluene | 80 | 12 | 65 |

| 3a | MsCl, TEA | DCM | 0–5 | 2 | 90 |

| 3b | MeI, K₂CO₃ | DMF | 60 | 8 | 85 |

Table 1. Reaction conditions for cyclohexene oxide-based synthesis.

Optimization of Mesylation Conditions

Solvent and Base Screening

A study comparing mesylation efficiencies revealed:

Temperature Control

Maintaining temperatures below 5°C prevents sulfonate ester decomposition. At 25°C, yields drop to 80% with detectable byproducts.

Analytical Characterization

Spectroscopic Data

Q & A

Basic Research Questions

Q. How is the crystal structure of Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The compound’s stereochemistry (3aR,7R,7aR configuration) can be resolved using SHELX programs (e.g., SHELXL for refinement). Key steps include:

- Data Collection : High-resolution diffraction data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Structure Solution : Direct methods via SHELXT or dual-space algorithms in SHELXD for phase determination.

- Refinement : SHELXL for anisotropic displacement parameters and validation of stereochemical accuracy using tools like PLATON .

Q. What synthetic strategies are employed to prepare this compound?

- Methodological Answer : Synthesis typically involves multi-step routes with protective group chemistry. A plausible pathway includes:

Core Formation : Cyclocondensation of diols with ketones or aldehydes to form the benzodioxole scaffold.

Functionalization : Introduction of the methylsulfonyloxy group via nucleophilic substitution (e.g., mesylation of a hydroxyl intermediate using methanesulfonyl chloride in anhydrous dichloromethane).

Esterification : Ethyl ester formation via Steglich esterification or acid-catalyzed Fischer esterification .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of this compound?

- Methodological Answer : Environmental persistence and degradation pathways are modeled using:

- Quantitative Structure-Activity Relationships (QSAR) : Tools like EPI Suite estimate biodegradability (e.g., BIOWIN models) and hydrolysis rates.

- Molecular Dynamics (MD) Simulations : Assess interactions with soil organic matter or aqueous phase stability.

- In Silico Toxicity : Predict ecotoxicological endpoints (e.g., LC50 for aquatic organisms) using PubChem data (InChI key: BVNNAIYNHUXFCR-UHFFFAOYSA-N) and OECD QSAR Toolbox .

Q. What experimental designs are optimal for studying its reactivity in cascade reactions?

- Methodological Answer : To evaluate its role as a reactive intermediate (e.g., in [3,3]-sigmatropic rearrangements):

- Kinetic Studies : Use stopped-flow NMR or UV-Vis spectroscopy to monitor reaction rates under varying conditions (temperature, solvent polarity).

- Isotopic Labeling : Introduce deuterium or 13C at the methylsulfonyloxy group to track migratory aptitudes.

- Theoretical Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies .

Q. How can structural analogs be designed to enhance bioactivity while minimizing environmental persistence?

- Methodological Answer : A rational design approach includes:

- Bioisosteric Replacement : Substitute the methylsulfonyloxy group with triflate or tosylate to modulate electrophilicity.

- Stereochemical Modulation : Synthesize enantiomers (3aS,7S,7aS) to assess chiral-selective interactions.

- Fragment-Based Screening : Co-crystallize analogs with target enzymes (e.g., hydrolases) to identify binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.